molecular formula C22H17F3N6O3 B2544979 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893925-30-9

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2544979
CAS No.: 893925-30-9
M. Wt: 470.412
InChI Key: ISPJKYZNCNKMEG-UHFFFAOYSA-N
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Description

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H17F3N6O3 and its molecular weight is 470.412. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

A study focused on the one-pot synthesis of novel 1,2,3-triazole-pyrimido[4,5-c]isoquinoline hybrids, including structures that share some characteristics with the specified compound. These hybrids were evaluated for their antioxidant activities. Compounds within this study exhibited potent antioxidant activity, highlighting their potential therapeutic applications in managing oxidative stress-related conditions (Narsimha, Battula, & Nagavelli, 2018).

Synthesis and Evaluation as Anti-inflammatory Agents

Research on the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives, including those with functional groups similar to the specified compound, demonstrated potential anti-inflammatory and analgesic activities. This study emphasizes the importance of such compounds in the development of new therapeutic agents for inflammation and pain management (Farag et al., 2012).

Antimicrobial Activity

A study on the site selectivity in reactions of hydrazonoyl halides with heterocycles, leading to fused heterocycles with potential antimicrobial activity, underscores the significance of such compounds in combating microbial infections. The synthesized compounds were screened against various bacteria and fungi strains, demonstrating their potential as antimicrobial agents (Khalifa, Amin, & Mosselhi, 2014).

CNS Activity

The pharmaceutical market has reflected interest in triazolo-pyridine derivatives for their central nervous system (CNS) activity, including anticonvulsant, anxiolytic effects, and potential in treating depression and other CNS disorders. This research indicates the broad therapeutic potential of compounds within this chemical family (Habernickel, 2001).

Fluorescent Properties for Sensing Applications

A study on amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, which are structurally related, revealed fluorescent properties. These compounds were designed for potential applications in sensing and imaging, highlighting the versatile use of such molecules beyond pharmacological activities (Kopotilova et al., 2023).

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O3/c23-22(24,25)34-16-9-7-15(8-10-16)31-20-19(27-28-31)21(33)29(13-26-20)12-18(32)30-11-3-5-14-4-1-2-6-17(14)30/h1-2,4,6-10,13H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPJKYZNCNKMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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